Bacoside a3(p)

Description

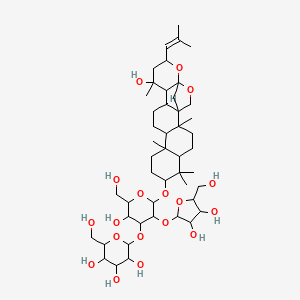

Bacoside A3 is a triterpenoid saponin primarily isolated from Bacopa monnieri (L.) Wettst., a plant traditionally used in Ayurvedic medicine for its neuroprotective and cognitive-enhancing properties . Its molecular formula is C₄₇H₇₆O₁₈, with a molecular weight of 929.1 g/mol and a CAS registry number of 157408-08-7 . Structurally, it consists of a dammarane-type triterpene aglycone core with multiple glycosidic attachments, which influence its solubility and bioactivity. Bacoside A3 is a key component of the standardized extract "Bacoside A," which also includes bacopaside II, bacopasaponin C, and bacopaside X .

It also inhibits P-glycoprotein (P-gp), a drug efflux transporter, thereby improving bioavailability of co-administered therapeutics .

Properties

IUPAC Name |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Hydrolysis: Breaking of glycosidic bonds to yield simpler sugars.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Neuropharmacological Applications

Bacoside A3(p) exhibits notable neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

- Alzheimer's Disease : Bacoside A3(p) has been shown to interact with beta-amyloid proteins, which are implicated in Alzheimer's pathology. Studies indicate that it can reduce amyloid toxicity by altering the interactions between beta-amyloid and cellular membranes, potentially preventing amyloid fibril formation and accumulation .

- Parkinson's Disease : The compound has demonstrated protective effects against dopaminergic neuron degeneration associated with Parkinson's disease. Research indicates that it may reduce alpha-synuclein aggregation and enhance the expression of protective proteins like Hsp-70, thereby mitigating the neurodegenerative process .

- Cognitive Enhancement : Bacoside A3(p) is recognized for its nootropic effects, improving memory and cognitive function. It enhances acetylcholine synthesis and modulates monoamine levels, which are crucial for cognitive processes .

Antioxidant Properties

Bacoside A3(p) possesses strong antioxidant capabilities, protecting neuronal cells from oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to disease progression.

- Mechanism of Action : The antioxidant activity of Bacoside A3(p) is linked to its ability to inhibit lipid peroxidation and maintain mitochondrial integrity. It has been shown to reduce malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in neuronal tissues .

Cancer Therapeutics

Emerging evidence suggests that Bacoside A3(p) may have anticancer properties, particularly in modulating apoptosis in cancer cells.

- Mechanistic Insights : In vitro studies have indicated that Bacoside A3(p) can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. It appears to interact with key regulatory proteins involved in apoptosis pathways .

- Preclinical Studies : Research has demonstrated that Bacoside A3(p) can effectively inhibit tumor growth and induce cell cycle arrest in malignant cells. For instance, studies show its efficacy against glioblastoma by inducing cytotoxicity and apoptosis .

Potential in Managing Opioid Withdrawal

Recent studies have highlighted the potential of Bacoside A3(p) in managing opioid withdrawal symptoms, suggesting a role in psychiatric applications.

- Clinical Implications : The compound may up-regulate serotonin biosynthesis through its interaction with tryptophan hydroxylase, thereby alleviating depressive symptoms associated with opioid withdrawal .

Summary of Key Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress; alters beta-amyloid interactions | Prevents amyloid toxicity; protects dopaminergic neurons |

| Cognitive Enhancement | Enhances acetylcholine synthesis; modulates monoamines | Improves memory and cognitive function |

| Cancer Therapy | Induces apoptosis; inhibits tumor growth | Effective against glioblastoma and breast cancer |

| Opioid Withdrawal | Up-regulates serotonin production | Alleviates depressive symptoms during withdrawal |

Case Studies

- Alzheimer's Disease : In a study involving transgenic models, Bacoside A3(p) treatment resulted in a significant reduction of beta-amyloid aggregation, correlating with improved cognitive performance .

- Parkinson's Disease : Research demonstrated that administration of Bacoside A3(p) led to a 2.7-fold protection against neurotoxic damage induced by 6-hydroxydopamine (6-OHDA), highlighting its protective role against neurodegeneration .

- Cancer Treatment : In vitro studies showed that treatment with Bacoside A3(p) resulted in increased apoptosis rates in glioblastoma cells compared to controls, indicating its potential as an adjunct therapy for cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Chromatographic Profiles of Bacoside A3 and Related Compounds

Key Findings :

Table 2: Comparative Neuroprotective and Pharmacological Activities

Key Findings :

- Neuroprotection : Bacoside A3 and bacopaside II show superior cytoprotection (85–90% viability) compared to bacopasaponin C (70–75%) in H₂O₂-stressed neuronal cells .

- Molecular Docking : Bacoside A3 forms stronger hydrogen bonds with TPH residues (Glu317 and Tyr235), enhancing serotonin synthesis, compared to bacoside A .

- P-gp Inhibition : Bacoside A3 reduces P-gp-mediated drug efflux by 4-fold, outperforming bacopaside II (1.5-fold) and bacoside A (2.0-fold) .

Pharmacokinetics and Metabolism

- Bioavailability : Bacoside A3 is poorly absorbed intestinally but undergoes biotransformation in vivo to yield active aglycones, which cross the blood-brain barrier (BBB) .

- Content Variability : Commercial B. monnieri extracts vary significantly in Bacoside A3 content (e.g., 7.92–27.77 mg/g in BcS and BcH extracts) . Seasonal factors also influence yield, with peak levels during monsoon (August–October) .

Biological Activity

Bacoside A3(p), a prominent saponin derived from Bacopa monnieri , has garnered attention for its diverse biological activities, particularly in neuroprotection and cognitive enhancement. This article reviews the pharmacological properties, molecular mechanisms, and potential therapeutic applications of Bacoside A3(p), supported by recent studies and case analyses.

Chemical Structure and Composition

Bacoside A3(p) is a glycoside composed of several sugar moieties attached to a dammarane-type triterpenoid backbone. Its chemical structure is represented as follows:

| Compound | Chemical Formula | Description |

|---|---|---|

| Bacoside A3(p) | C41H68O13 | Contains multiple sugar chains (α-L-arabinofuranosyl, β-D-glucopyranosyl) attached to the aglycone structure. |

Bacoside A3(p) exhibits its biological activity through various mechanisms:

- Neuroprotective Effects : Studies indicate that Bacoside A3(p) can inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative stress. It enhances the activity of antioxidant enzymes, which plays a crucial role in neuroprotection against conditions like Alzheimer's disease (AD) .

- Acetylcholinesterase Inhibition : Bacoside A3(p) has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cognitive functions .

- Blood-Brain Barrier Penetration : The compound's ability to cross the blood-brain barrier (BBB) is critical for its efficacy. Recent research indicates that Bacoside A3(p) can be metabolized into more bioavailable forms (e.g., jujubogenin) that exhibit enhanced BBB permeability .

In Vitro and In Vivo Studies

Numerous studies have explored the effects of Bacoside A3(p):

- Cognitive Enhancement : An open-label study indicated significant improvements in cognitive function among participants with attention-deficit hyperactivity disorder (ADHD) after administration of standardized Bacopa extracts containing Bacoside A3(p) .

- Neuroprotective Properties : In rodent models, Bacoside A3(p) administration resulted in reduced neuronal damage following induced oxidative stress, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

- Anticancer Activity : Investigations into glioblastoma multiforme revealed that Bacoside A3(p) could induce apoptosis in cancer cells by disrupting cell cycle progression, suggesting its application in cancer therapy .

Case Studies

- Alzheimer's Disease : Clinical trials have shown that patients receiving Bacopa monnieri extracts rich in Bacoside A3(p) exhibited improved memory retention and cognitive performance compared to control groups .

- Schizophrenia Model : In a study involving phencyclidine-induced cognitive deficits in rats, treatment with Bacopa extracts containing Bacoside A3(p) led to normalization of glutamatergic signaling pathways, which are often disrupted in schizophrenia .

Q & A

Basic: What analytical methods are recommended for quantifying Bacoside A3 in herbal formulations, and how are they validated?

Bacoside A3 is typically quantified using HPLC-UV with a detection wavelength of 345 nm, optimized for its absorption properties. A validated method includes:

- Linearity : A range of 18–126 ng/ml for Bacoside A3 .

- Precision : Intra-day and inter-day variations assessed via relative standard deviation (RSD) .

- Accuracy : Recovery studies using spiked samples .

- LOD/LOQ : Limits of detection (4 ng/ml) and quantification (13.2 ng/ml) .

Validation follows ICH guidelines , ensuring reproducibility for standardizing Ayurvedic formulations like Brahmi vati .

Basic: What experimental models are used to evaluate Bacoside A3’s neuroprotective effects?

In vitro models employ H₂O₂-induced oxidative stress in neuronal cells (e.g., N2a cells) to assess:

- Cell viability : MTT assay, with Bacoside A3 showing cytoprotection at concentrations ≤0.4 mg/ml .

- ROS reduction : Fluorescence microscopy quantifies intracellular reactive oxygen species .

- Mitochondrial health : MMP (mitochondrial membrane potential) stabilization is a key marker .

These methods confirm Bacoside A3’s superiority over isomers like bacopasaponin C in neuroprotection .

Advanced: How can molecular docking elucidate Bacoside A3’s interaction with serotonin synthesis enzymes?

In silico studies using AutoDock and PatchDock simulate interactions with tryptophan hydroxylase (TPH), a rate-limiting enzyme in serotonin synthesis. Key findings:

- Bacoside A3 binds to TPH residues (Thr265, Tyr235, Glu317) , enhancing catalytic activity .

- Mutagenesis studies reveal Tyr235’s role in substrate (L-Trp) affinity, explaining Bacoside A3’s potential to modulate 5-HT levels .

This approach identifies binding hotspots for targeted neuropharmacological research .

Advanced: How do cultivation practices influence Bacoside A3 yield in Bacopa monnieri?

Organic fertilization (e.g., Glomus species symbiosis) increases bacoside-A production by 1.2-fold. Key strategies:

- Biofertilizers : Enhance root colonization, improving nutrient uptake .

- Optimized soil conditions : Increase specific components like bacoside A3 and bacopaside II .

This method reduces reliance on chemical fertilizers, aligning with sustainable agriculture .

Advanced: How should researchers address variability in Bacoside A3 content across commercial formulations?

Discrepancies arise from plant source variability (e.g., B. monnieri subspecies) and storage conditions . Mitigation strategies include:

- Standardization : Use HPLC to verify marker compound levels (e.g., 0.273% Bacoside A3 in raw B. monnieri) .

- Quality control : Monitor raw materials for secondary metabolite yields and storage humidity .

Studies show marketed samples may deviate by >5% from expected Bacoside A3 content, necessitating batch-wise testing .

Basic: What are the key parameters for designing in vivo studies on Bacoside A3’s neuropharmacological effects?

- Dosage preparation : Use DMSO/PEG300/Tween 80 solubilization for intraperitoneal administration .

- Outcome measures : Memory enhancement (e.g., Morris water maze), synaptic plasticity markers (BDNF, CREB) .

- Controls : Compare with isolated bacoside components (e.g., bacopaside II) to isolate A3-specific effects .

Advanced: How can conflicting data on Bacoside A3’s bioactivity be resolved in systematic reviews?

- Meta-analysis : Pool data from studies using identical HPLC protocols (e.g., 345 nm detection) to reduce methodological bias .

- Sensitivity analysis : Exclude outliers caused by non-standardized plant sources or extraction methods .

- Dose-response curves : Reconcile discrepancies by normalizing results to Bacoside A3 purity (≥95%) .

Basic: What are the structural and functional distinctions between Bacoside A3 and related saponins?

- Structure : Bacoside A3 (C₄₇H₇₆O₁₈, MW 929.1) differs from bacopaside II in glycosylation patterns .

- Function : Higher ROS scavenging and MMP stabilization vs. bacopasaponin C, attributed to hydroxyl group positioning .

Liquid chromatography-mass spectrometry (LC-MS) is recommended for structural elucidation .

Advanced: What computational tools are used to predict Bacoside A3’s pharmacokinetics?

- ADMET prediction : Assess absorption, distribution (e.g., blood-brain barrier permeability), and toxicity via tools like SwissADME .

- Molecular dynamics (MD) simulations : Model interactions with P-glycoprotein (P-gp) to predict efflux pump inhibition .

These methods guide dose optimization and reduce off-target effects in preclinical trials .

Basic: How is Bacoside A3 isolated and purified for experimental use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.